(3,6-Dimethyl-1,2-phenylene)dimethanol
Description
Properties
CAS No. |
38108-81-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3,6-dimethylphenyl]methanol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
VEUQLUPXQJDUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Methyl groups at 3,6-positions (target compound) create a linear steric profile, while 4,5-dimethyl analogs (e.g., CAS 60070-05-5 ) induce angular strain, affecting macrocycle formation .
- Electronic Effects : Halogenated derivatives (e.g., Br, Cl) exhibit reduced electron density on the aromatic ring, altering hydrogen-bonding capabilities and reactivity in cross-coupling reactions .
Reactivity and Kinetic Data
Dimerization kinetics and photophysical properties vary significantly with substituents:
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : Diethyl 4,5-dimethylbenzene-1,2-dicarboxylate is synthesized via esterification of 4,5-dimethylphthalic acid, which itself derives from the oxidation of 4,5-dimethyl-o-xylene.
-
Reduction Step : The diester is treated with LiAlH₄ in the presence of zinc chloride (ZnCl₂) as a catalyst. The reaction proceeds at 0–20°C for 24 hours under nitrogen or argon atmosphere.
-
Workup : The mixture is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate. Purification via column chromatography yields (3,6-Dimethyl-1,2-phenylene)dimethanol with near-quantitative efficiency (100% yield).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | ZnCl₂ |
| Solvent | THF |
| Temperature | 0–20°C |
| Yield | 100% |
| Purity | >99% (by NMR and HPLC) |
This method is favored for its scalability and minimal byproducts, though it requires stringent moisture-free conditions.
Direct Reduction of 4,5-Dimethylphthalic Anhydride
An alternative approach bypasses the diester intermediate by directly reducing 4,5-dimethylphthalic anhydride. This one-step protocol simplifies synthesis but demands careful control of stoichiometry.
Procedure:
-
Substrate Preparation : 4,5-Dimethylphthalic anhydride is suspended in THF.
-
Reduction : LiAlH₄ is added portion-wise at 0°C, followed by gradual warming to room temperature. The reaction is stirred for 12–18 hours.
-
Isolation : The product is isolated via acid-base extraction and recrystallized from hexane/ethyl acetate.
Challenges:
-
Over-reduction to methane derivatives is a risk if excess LiAlH₄ is used.
-
The anhydride’s steric hindrance from methyl groups slightly reduces reaction velocity compared to unsubstituted analogs.
Catalytic Hydrogenation of 4,5-Dimethylphthalaldehyde
While less common, catalytic hydrogenation of 4,5-dimethylphthalaldehyde offers a transition-metal-mediated pathway. Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of aldehyde groups to hydroxymethyl units.
Experimental Outline:
-
Substrate Synthesis : 4,5-Dimethylphthalaldehyde is prepared via formylation of 4,5-dimethyl-o-xylene using dichloromethyl methyl ether and a Lewis acid.
-
Hydrogenation : The aldehyde is hydrogenated at 50–60°C under 3–5 bar H₂ pressure in methanol.
-
Yield : Reported yields range from 70–85%, with minor decarbonylation byproducts.
Advantages:
-
Avoids pyrophoric reagents like LiAlH₄.
-
Suitable for large-scale production due to simpler safety protocols.
Comparative Analysis of Methods
The table below evaluates the efficacy, scalability, and practicality of each synthesis route:
| Method | Yield | Cost Efficiency | Safety Concerns | Scalability |
|---|---|---|---|---|
| Diester Reduction | 100% | Moderate | High (LiAlH₄) | Excellent |
| Anhydride Reduction | 85–90% | High | Moderate | Good |
| Catalytic Hydrogenation | 70–85% | Low | Low | Limited by catalyst availability |
Emerging Techniques and Innovations
Recent studies explore enzymatic reductions and flow chemistry approaches to enhance sustainability. For instance, alcohol dehydrogenases immobilized on silica gel have shown promise in selectively reducing ester groups under mild conditions. Additionally, microreactor systems improve heat transfer during exothermic LiAlH₄ reactions, reducing decomposition risks .
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